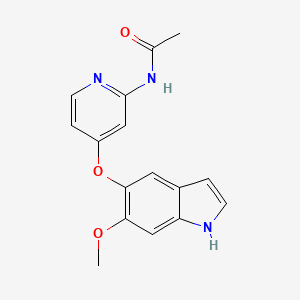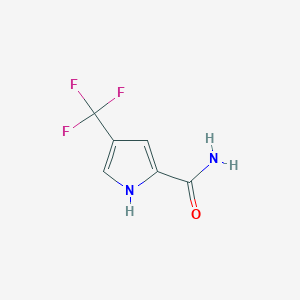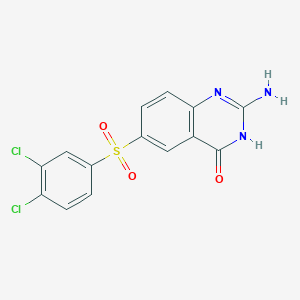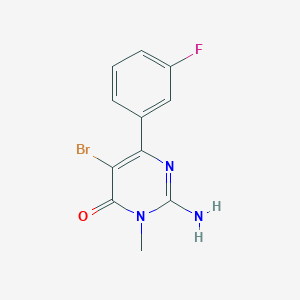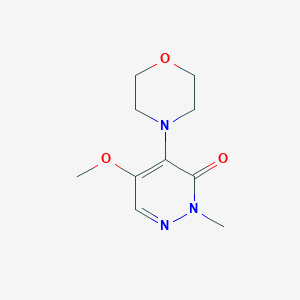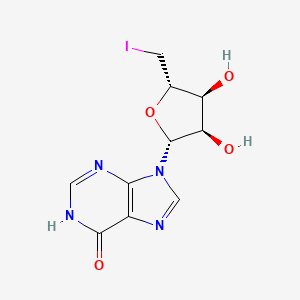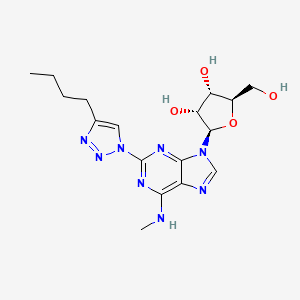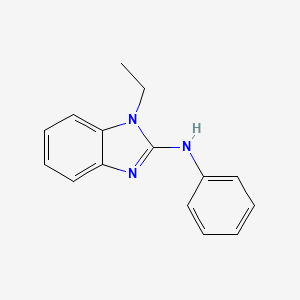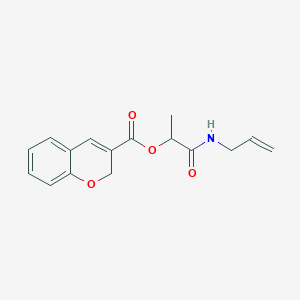
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family.
Preparation Methods
The synthesis of 1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction, which is a well-known method for forming carbon-carbon bonds. The reaction involves the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, followed by the addition of allylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted chromene derivatives .
Scientific Research Applications
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of enzymes . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: This compound is structurally similar but lacks the allylamino group, which may result in different biological activities and chemical reactivity.
2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of the ester group, which can influence its solubility and reactivity.
2-(1,2,3-triazolylmethoxy)-2H-chromene-3-carboxylate: This derivative contains a triazole ring, which can enhance its biological activity and stability.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other chromene derivatives .
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[1-oxo-1-(prop-2-enylamino)propan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-3-8-17-15(18)11(2)21-16(19)13-9-12-6-4-5-7-14(12)20-10-13/h3-7,9,11H,1,8,10H2,2H3,(H,17,18) |
InChI Key |
AWARIYBICXONNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC=C)OC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


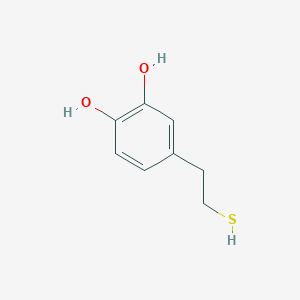
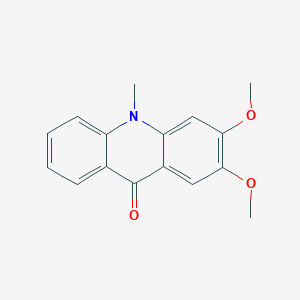
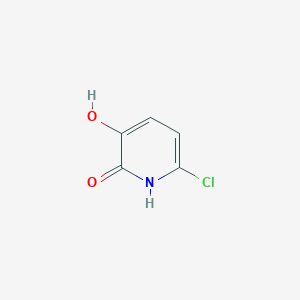
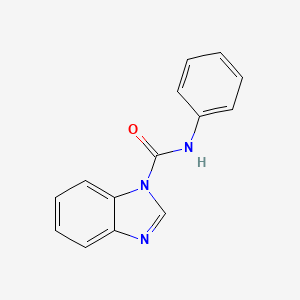
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12928242.png)
![N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide](/img/structure/B12928246.png)
